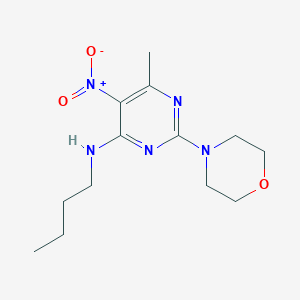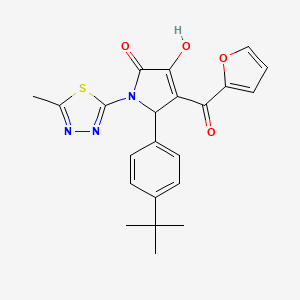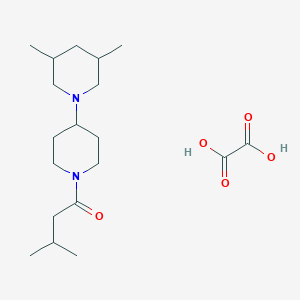![molecular formula C25H32N2O6 B3967984 1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967984.png)
1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate
Übersicht
Beschreibung
1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate, also known as JNJ-5207852, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is involved in the regulation of wakefulness and arousal. JNJ-5207852 has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Wirkmechanismus
1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate is a selective antagonist of the orexin-1 receptor. The orexin system is involved in the regulation of wakefulness and arousal, and orexin-1 receptor antagonists have been shown to promote sleep and reduce wakefulness. This compound binds to the orexin-1 receptor and blocks the binding of orexin, leading to a reduction in wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and promote sleep in animal models. It has also been shown to reduce cocaine-seeking behavior in rats, indicating its potential use in the treatment of addiction. Additionally, this compound has been shown to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate has a number of advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the orexin system. However, one limitation is its relatively short half-life, which can make dosing and administration more challenging.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate. One potential direction is the development of more potent and selective orexin-1 receptor antagonists. Additionally, there is potential for the use of this compound in the treatment of other disorders, such as anxiety and depression. Further research is needed to fully explore the potential therapeutic applications of this compound.
In conclusion, this compound is a small molecule antagonist of the orexin-1 receptor with potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. Its selectivity for the orexin-1 receptor allows for more specific targeting of the orexin system, and it has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there is potential for the development of more potent and selective orexin-1 receptor antagonists and further exploration of its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing cocaine-seeking behavior in rats, indicating its potential use in the treatment of addiction. Additionally, this compound has been shown to improve sleep in animal models, suggesting its use in the treatment of sleep disorders. It has also been studied for its potential use in the treatment of obesity.
Eigenschaften
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c26-23(18-27-22-10-9-19-7-3-4-8-20(19)17-22)25-15-11-21(12-16-25)24-13-5-1-2-6-14-24;3-1(4)2(5)6/h3-4,7-10,17,21H,1-2,5-6,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVQBPRBQRVRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-(2,4-dichlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3967909.png)
![N-cycloheptyl-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3967914.png)
![4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3967926.png)
![ethyl 2-[4-(pyrimidin-5-ylmethyl)piperazin-1-yl]nicotinate](/img/structure/B3967929.png)



![(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3967957.png)
![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)

![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![N-benzyl-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3967998.png)
![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)